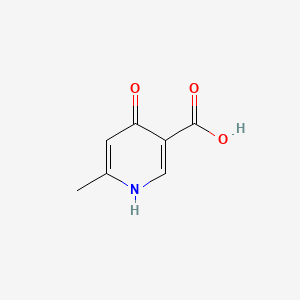
Ethyl acetate-2-13C
描述
Ethyl acetate, also known as ethyl ethanoate, is a widely used solvent with applications in various industries such as food, beverage, and pharmaceuticals. It is a short-chain ester that is traditionally produced through chemical processes involving natural gas and crude oil, which are unsustainable and energy-intensive . The molecule typically adopts a flat structure with a trans conformation, as revealed by X-ray crystallography and supported by ab initio calculations .
Synthesis Analysis
Several methods for synthesizing ethyl acetate have been explored. One approach involves the microbial conversion of biomass-derived sugars into ethyl acetate using lipases in vitro or through metabolic engineering in yeasts using alcohol acyl transferases (AAT) . A novel enzyme, Eat1, has been discovered in the yeast Wickerhamomyces anomalus, which when expressed in Saccharomyces cerevisiae and Escherichia coli, results in high ethyl acetate production . Another method includes the direct synthesis of ethyl acetate from ethanol using a Cu–Zn–Zr–Al–O catalyst under pressured conditions, which increases the selectivity and yield of ethyl acetate . Additionally, the synthesis of ethyl acetate-1-(13)C, a hyperpolarized form of ethyl acetate, has been achieved through the heterogeneous catalysis of vinyl acetate using parahydrogen and rhodium nanoparticles .
Molecular Structure Analysis
The molecular structure of ethyl acetate has been extensively studied. In its solid form, ethyl acetate exhibits a high degree of hidden disorder, yet it shows a preference for the trans over the gauche isomer, with a negligible contribution of the cis isomer . The molecular structure has also been analyzed using carbon-13 NMR spectroscopy, which provides insights into the local microstructures and conformations of ethylene-vinyl acetate copolymers .
Chemical Reactions Analysis
Ethyl acetate participates in various chemical reactions, including hydrolysis. For instance, the hydrolysis of ethyl acetate has been observed during the crystallization of infinite indium and gallium acetate 1D chain structures, where ethyl acetate acts as a source of bridging acetate ligands . The enzyme-mediated reactions involving Eat1 also highlight the biochemical pathways through which ethyl acetate can be synthesized in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate are influenced by its molecular structure and the degree of crystallinity. Solid-state NMR studies have shown that the phase structure of ethylene-vinyl acetate copolymers, which include ethyl acetate as a component, varies with the vinyl acetate content, affecting the degree of crystallinity and the crystalline structure . The production of hyperpolarized ethyl acetate-1-(13)C also demonstrates the potential of ethyl acetate as a vehicle for in vivo delivery of hyperpolarized acetate to probe metabolism in living organisms .
安全和危害
Ethyl acetate-2-13C is classified as a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
作用机制
Target of Action
Ethyl acetate-2-13C is a stable isotope-labeled compound As a stable isotope, it is often used in metabolic studies to trace the fate of atoms through metabolic pathways .
Mode of Action
The 13C label allows for the tracking of the compound through various metabolic processes . This can provide valuable information about the metabolic fate of the compound and its interactions within the system.
Biochemical Pathways
Ethyl acetate-2-13C can be used in stable isotope-resolved metabolomics (SIRM) studies . In these studies, the compound is traced through various biochemical pathways, providing insights into the dynamic biochemical landscape of the system under study. The specific pathways affected would depend on the biological system in which the compound is introduced.
Pharmacokinetics
Its metabolism and excretion would depend on the specific metabolic pathways present in the system .
Result of Action
The primary result of the action of Ethyl acetate-2-13C is the generation of 13C-labeled metabolites. These can be detected and quantified, providing valuable information about the metabolic pathways active in the system . The specific molecular and cellular effects would depend on the biological context.
Action Environment
The action, efficacy, and stability of Ethyl acetate-2-13C can be influenced by various environmental factors. These include the specific biological system in which it is introduced, the presence of other compounds, and physical conditions such as temperature and pH . As a volatile compound, it may also be susceptible to loss through evaporation, which could affect its action and efficacy.
属性
IUPAC Name |
ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446289 | |
| Record name | Ethyl acetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetate-2-13C | |
CAS RN |
58735-82-3 | |
| Record name | Ethyl acetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetate-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















